REACTION_SMILES
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[Cl:19][c:20]1[c:21]([Cl:22])[c:23]([Cl:24])[cH:25][cH:26][cH:27]1.[Cl:1][S:2](=[O:3])(=[O:4])[OH:5].[Cl:6][c:7]1[cH:8][cH:9][c:10]([Cl:11])[c:12]([Cl:13])[cH:14]1.[ClH:18].[Na+:29].[O:15]=[C:16]=[O:17].[OH-:28].[OH2:30]>>[S:2](=[O:3])(=[O:4])([OH:5])[c:8]1[c:7]([Cl:6])[cH:14][c:12]([Cl:13])[c:10]([Cl:11])[cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1cccc(Cl)c1Cl
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccc(Cl)c(Cl)c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
Cl
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O=C=O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[OH-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
O=S(=O)(O)c1cc(Cl)c(Cl)cc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |